molecular formula C11H14N2 B169580 2-(1H-Indol-1-yl)-N-methylethanamine CAS No. 148806-52-4

2-(1H-Indol-1-yl)-N-methylethanamine

Cat. No.: B169580
CAS No.: 148806-52-4
M. Wt: 174.24 g/mol
InChI Key: UQUBPLJUCVWGOX-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-N-methylethanamine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly for its interactions with key serotonin receptors in the central nervous system . This indole derivative has been identified as a ligand for serotonin 5-HT1A and 5-HT2A receptors, which are prominent G protein-coupled receptors (GPCRs) implicated in the regulation of numerous physiological and psychological processes, including mood, cognition, and memory . The primary mechanism of action involves a salt bridge formation between the protonatable nitrogen atom of the ligand and a conserved aspartate residue (Asp 3.32) within the receptors' binding pocket, a key interaction for stabilizing the ligand-receptor complex . Molecular dynamics simulations suggest that this compound forms relatively stable complexes with these receptor targets . Preclinical studies indicate that structural analogs of this compound exhibit promising pharmacological profiles, with some demonstrating anxiolytic activity and beneficial effects on memory processes in behavioral tests . The indole scaffold is a privileged structure in drug discovery, found in many natural products and bioactive molecules, and is known to confer a wide spectrum of biological activities, making it a valuable template for developing new therapeutic agents . This product is intended for research purposes to further explore the pharmacology of serotonin receptors and to aid in the development of potential treatments for neuropsychiatric disorders. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-indol-1-yl-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-12-7-9-13-8-6-10-4-2-3-5-11(10)13/h2-6,8,12H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUBPLJUCVWGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Tryptamine with Methyl Iodide

The alkylation of tryptamine with methyl iodide represents a foundational synthetic route. This method involves nucleophilic substitution at the primary amine group of tryptamine, facilitated by a base such as potassium carbonate. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at ambient or slightly elevated temperatures (40–60°C). A representative procedure involves dissolving tryptamine (1.0 equiv) in DMF, adding methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv), and stirring for 12–24 hours .

Post-reaction purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol, achieving yields of 65–75%. Nuclear magnetic resonance (NMR) spectroscopy confirms successful methylation, with the N-methyl signal appearing at δ 2.2–2.5 ppm in the 1H^1H spectrum . Challenges include over-alkylation to N,N-dimethyl derivatives, mitigated by stoichiometric control and reaction monitoring via thin-layer chromatography (TLC).

Reductive Amination of Indole-3-Acetaldehyde with Methylamine

Reductive amination offers a scalable alternative, leveraging indole-3-acetaldehyde and methylamine as precursors. The aldehyde is synthesized via Vilsmeier-Haack formylation of indole, followed by reduction to the alcohol and oxidation to the aldehyde . Methylamine (aqueous or gaseous) reacts with the aldehyde in the presence of sodium cyanoborohydride (NaBH3_3CN) under mildly acidic conditions (pH 4–6, acetic acid buffer) .

Optimization Insights:

  • Solvent: Methanol or ethanol enhances solubility and reduces side reactions.

  • Temperature: Room temperature minimizes imine hydrolysis.

  • Yield: 70–80% after purification via flash chromatography .

This method avoids alkylating agents like methyl iodide, reducing toxicity concerns. However, the instability of indole-3-acetaldehyde necessitates in-situ generation or cold storage (−20°C) .

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) enables efficient N-methylation under biphasic conditions. Tetrabutylammonium bromide (TBAB) shuttles reactants between aqueous and organic phases, accelerating the reaction. A typical protocol mixes tryptamine, methyl iodide, and TBAB in a dichloromethane/water system with sodium hydroxide as the base .

Advantages:

  • Reduced Reaction Time: 4–6 hours versus 24 hours in conventional alkylation.

  • Higher Yields: 80–85% due to enhanced interfacial contact.

  • Scalability: Compatible with kilogram-scale production .

Gas chromatography-mass spectrometry (GC-MS) analysis reveals >95% purity, with residual solvents below International Council for Harmonisation (ICH) limits .

Sustainable Synthesis Using Propylphosphonic Anhydride (T3P)

A novel T3P-mediated protocol emphasizes green chemistry principles. Tryptamine reacts with acetic anhydride in the presence of T3P (50% w/w in ethyl acetate), yielding N-methyl derivatives via in-situ activation . This one-pot method eliminates toxic coupling agents and reduces solvent waste.

Procedure:

  • Combine tryptamine (1.0 equiv), acetic anhydride (1.1 equiv), and T3P (1.2 equiv) in ethyl acetate.

  • Stir at room temperature for 2 hours.

  • Quench with water and extract with ethyl acetate.

  • Purify via recrystallization (ethanol/water) .

Outcomes:

  • Yield: 75–80%.

  • Environmental Metrics: E-factor = 2.3 (vs. 8.5 for classical methods) .

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time Scalability Environmental Impact
Alkylation with MeI65–7590–9512–24 hModerateHigh (toxic reagents)
Reductive Amination70–8092–978–12 hHighModerate
Phase-Transfer Catalysis80–8595–984–6 hHighLow
T3P-Mediated75–8093–962–4 hModerateVery Low

Key Findings:

  • Phase-transfer catalysis balances yield, speed, and scalability.

  • T3P methods excel in sustainability but require optimization for industrial adoption .

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Reductive amination and PTC are favored for large-scale batches due to shorter cycle times and lower solvent consumption. Continuous-flow reactors further enhance efficiency, achieving space-time yields of 1.2 kg·L1^{-1}·h1^{-1} . Regulatory compliance mandates stringent control over residual solvents (e.g., DMF < 880 ppm), necessitating distillation or adsorption purification .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-1-yl)-N-methylethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions and result in the formation of corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically occur under anhydrous conditions and result in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides. These reactions typically occur in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidation of this compound can lead to the formation of indole-3-carboxylic acid or other oxidized derivatives.

    Reduction: Reduction of the compound can result in the formation of N-methyltryptamine or other reduced derivatives.

    Substitution: Substitution reactions can yield various substituted tryptamines, depending on the electrophile used.

Scientific Research Applications

Chemistry

2-(1H-Indol-1-yl)-N-methylethanamine serves as a building block for synthesizing complex molecules, including pharmaceuticals and natural products. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable in synthetic organic chemistry.

Biology

Research indicates that this compound may act as a neurotransmitter or neuromodulator , influencing neurotransmitter activity in the central nervous system (CNS). Notably, it interacts with serotonin receptors, which are crucial for mood regulation and cognitive functions .

Medicine

Ongoing studies are exploring its potential therapeutic applications:

  • Antidepressant and Anxiolytic Effects: Preliminary findings suggest that NMT may exhibit antidepressant-like effects by modulating serotonin receptors.
  • Anticancer Properties: Recent research has shown that derivatives of indole compounds exhibit selective cytotoxicity against cancer cell lines, indicating potential for development as anticancer agents .

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments. Its unique chemical properties allow for the synthesis of various industrial chemicals.

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of synthesized indole derivatives against human cancer cell lines (HCT-116). Compounds exhibited selective cytotoxicity with IC50 values indicating significant potential for further development as anticancer agents .

CompoundIC50 Value (μM)Cancer Type
Compound A7.1 ± 0.07Colon Cancer
Compound B10.5 ± 0.07Lung Cancer
Compound C11.9 ± 0.05Breast Cancer

Case Study 2: Neurotransmitter Interaction
Research on the interaction profiles of NMT with histamine H3 receptors suggests its role in regulating sleep and cognitive functions. This study highlights the compound's potential as a therapeutic agent for neurological disorders.

Mechanism of Action

The mechanism of action of 2-(1H-Indol-1-yl)-N-methylethanamine involves its interaction with various molecular targets and pathways. As a tryptamine derivative, it is believed to exert its effects primarily through its interaction with serotonin receptors in the brain. The compound may act as an agonist or partial agonist at these receptors, modulating the release and uptake of serotonin and other neurotransmitters. This interaction can lead to changes in mood, perception, and cognition.

Comparison with Similar Compounds

Serotonergic Activity

  • 2-(5-Methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylethanamine : The 5-methoxy and N,N-dimethyl groups enhance membrane permeability and receptor binding, analogous to psychedelic tryptamines like 5-MeO-DMT .

Antioxidant Properties

  • 2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives: Halogen-substituted analogues (e.g., Compound 3j) exhibit superior antioxidant activity in DPPH assays due to electron-withdrawing effects stabilizing free radical scavenging .
  • 2-(6-Methyl-1H-indol-3-yl)acetic acid : Demonstrated moderate antioxidant activity, though less potent than halogenated derivatives .

Toxicity and Stability

  • This compound: No acute toxicity data available; oxalate salt form improves stability and crystallinity .

Biological Activity

2-(1H-Indol-1-yl)-N-methylethanamine, commonly referred to as N-methyltryptamine (NMT), is a compound belonging to the tryptamine family. Its structure features an indole moiety attached to a secondary amine group, specifically an N-methyl group. This compound has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and medicinal chemistry. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Neurotransmitter Interaction

Research indicates that this compound exhibits significant biological activity related to its role as a neurotransmitter or neuromodulator in the central nervous system (CNS). It has been suggested that NMT may possess antidepressant and anxiolytic properties, making it a candidate for therapeutic applications in mental health treatment.

Notably, NMT interacts with various serotonin receptors (5-HT receptors), influencing mood and perception. Its psychoactive effects are similar to those observed with other tryptamines, which are known for their influence on serotonin receptor activity. Additionally, studies suggest that NMT may act as a weak antagonist at histamine H3 receptors, which play roles in regulating sleep, learning, and memory.

Antimicrobial Properties

Emerging research has indicated potential antimicrobial activity associated with indole derivatives similar to NMT. For instance, certain derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The structure-activity relationship studies have identified specific modifications that enhance antibacterial properties while maintaining low cytotoxicity against human cells .

Comparative Analysis of Related Compounds

To better understand the biological activity of NMT, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics of notable analogs:

Compound NameStructureUnique Features
TryptamineC₁₁H₁₄N₂Parent compound; lacks methyl substitution
N,N-DimethyltryptamineC₁₃H₁₈N₂Two methyl groups; enhanced lipophilicity
5-Methoxy-N,N-dimethyltryptamineC₁₄H₁₉N₂OMethoxy group addition; altered receptor activity
4-Hydroxy-N,N-dimethyltryptamineC₁₃H₁₉N₂OHydroxyl group; potential for different pharmacodynamics

The uniqueness of this compound lies in its specific structural configuration and biological activities that differentiate it from other tryptamines.

Case Study: Antidepressant Effects

In a study evaluating the antidepressant-like effects of various tryptamines, including NMT, it was found that administration led to significant reductions in depressive behaviors in animal models. The mechanisms were attributed to increased serotonin levels in the CNS and modulation of serotonin receptor activity .

Case Study: Antimicrobial Activity

Another study focused on the antibacterial properties of indole derivatives found that specific modifications to the indole ring significantly enhanced their efficacy against resistant strains of bacteria. Compounds exhibiting halogen substitutions showed improved activity against MRSA strains without increasing cytotoxicity to human cells .

Q & A

Basic: What are the common synthetic routes for 2-(1H-Indol-1-yl)-N-methylethanamine, and how is purity ensured?

Methodological Answer:
The compound is typically synthesized via reductive alkylation or Mannich-type reactions. For example, indole derivatives can react with methylamine derivatives in the presence of formaldehyde under phase-transfer catalysis (PTC) conditions . Post-synthesis, purification is achieved using column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization from methanol. Purity is confirmed via HPLC (>95% peak area) and melting point analysis. Structural validation requires 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., indole NH at δ 10-12 ppm, methylamine CH3_3 at δ 2.2-2.5 ppm). 13^13C NMR confirms carbonyl/aromatic carbons .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry. SHELX programs (e.g., SHELXL) refine crystallographic data, with R-factors < 0.05 indicating high precision .
  • IR Spectroscopy : Validates functional groups (e.g., N-H stretch ~3400 cm1^{-1}, C-N stretch ~1250 cm1^{-1}) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritation .
  • Storage : Stable at 2–8°C under inert gas (argon) to prevent oxidation. Avoid light and moisture .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How to resolve contradictions between experimental and computational spectral data?

Methodological Answer:
Discrepancies in NMR chemical shifts may arise from solvent effects or proton exchange. For example, indole NH protons can exhibit variable δ values in DMSO vs. CDCl3_3. Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data. Adjust for solvent polarity in computational models . If crystallographic data conflicts (e.g., bond angles), re-refine using SHELX with updated restraints .

Advanced: How can synthetic yield be optimized for scale-up?

Methodological Answer:

  • Catalyst Screening : Test PTC agents (e.g., tetrabutylammonium bromide) or transition-metal catalysts (e.g., Pd/C for reductions) .
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) often improve indole alkylation efficiency.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during exothermic steps .

Advanced: What methodologies assess its bioactivity (e.g., receptor binding)?

Methodological Answer:

  • Radioligand Binding Assays : For serotonin receptors (e.g., 5-HT6_6), use 3^3H-LSD or 3^3H-5-HT in HEK293 cells. Calculate Ki_i values via competitive binding curves .
  • Antioxidant Assays : DPPH radical scavenging or FRAP assays quantify activity. IC50_{50} values < 50 µM suggest significant potential .
  • In Silico Docking : Use AutoDock Vina to predict binding modes in receptor active sites (e.g., 5-HT6_6 transmembrane domain) .

Advanced: How to model its stability under varying experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), UV light, or acidic/basic conditions. Monitor degradation via LC-MS. Major products include oxidized indole derivatives or hydrolyzed ethylamine fragments .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf life. Activation energy (Ea_a) > 80 kJ/mol indicates high thermal stability .

Advanced: What computational tools predict its reactivity in novel reactions?

Methodological Answer:

  • Reactivity Descriptors : Calculate Fukui indices (for electrophilic/nucleophilic sites) using Gaussian09. The indole C3 position often shows high electrophilicity .
  • Transition State Modeling : Use QM/MM methods (e.g., ONIOM) to simulate reaction pathways (e.g., alkylation at N1 vs. C3) .

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